molecular formula C17H12ClN5S B2893869 3-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine CAS No. 872861-85-3

3-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine

Cat. No.: B2893869
CAS No.: 872861-85-3
M. Wt: 353.83
InChI Key: BEFZTJMWOCVHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine is a useful research compound. Its molecular formula is C17H12ClN5S and its molecular weight is 353.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their antimicrobial activity. Studies demonstrate that specific compounds within this class show promising antimicrobial properties comparable to standard antibiotics like Chloramphenicol and antifungal agents like Terbinafine. These compounds could serve as potential leads for the development of new antimicrobial agents (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004) (Ismail, Abdel-Gawad, Abdel-Aziem, & Ghorab, 2003).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have shown potent antiproliferative and proapoptotic effects against various cancer cell lines, including A431 and 8701-BC cells. These effects are mediated through the inhibition of c-Src phosphorylation, a critical pathway in cancer cell growth and survival. Some compounds exhibit higher activity than known inhibitors, indicating their potential as anticancer agents (Carraro et al., 2006).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are identified as a class of compounds with significant affinity for the A1 adenosine receptor, a target of interest for therapeutic intervention in various cardiovascular and neurological disorders. Specific modifications on the pyrazolo[3,4-d]pyrimidine core structure have led to compounds with enhanced activity and selectivity towards the A1 receptor, suggesting their potential utility in drug development (Harden, Quinn, & Scammells, 1991).

Antiviral Evaluations

The synthesis and reaction of 3-(4-chlorophenyl) derivatives have also led to the exploration of their antiviral properties. Though specific to different core structures, the methodology and resultant compounds reflect the broader utility of pyrazolo[3,4-d]pyrimidine derivatives in antiviral research, with some compounds being evaluated for their effectiveness against viruses such as herpes simplex (Sayed & Ali, 2007).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-13-4-1-5-14(7-13)23-16-15(9-22-23)17(21-11-20-16)24-10-12-3-2-6-19-8-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZTJMWOCVHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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